(R)-N-Boc-piperidine-2-methanol
Overview
Description
(R)-N-Boc-piperidine-2-methanol, also known as (R)-2-Methoxy-2-methylpiperidine, is an organometallic compound used in various scientific research applications. It is a chiral compound, meaning it has two mirror-image forms, (R)- and (S)-, that are not identical. The (R)- form is the most common and is used in a variety of research applications. This compound has a variety of biochemical and physiological effects and is used in a wide range of laboratory experiments.
Scientific Research Applications
2. Chemical Synthesis and Catalysis The compound is an essential building block in pharmaceutical research, especially for the synthesis of 3-arylpiperidines. Innovations in palladium-catalyzed migrative Negishi coupling have allowed for the efficient and β-selective C(sp3)-H arylation of N-Boc-Piperidines, showcasing their importance in complex chemical synthesis processes (Millet & Baudoin, 2015).
3. Enantioselective Synthesis The compound has been utilized in the enantioselective synthesis of various pharmaceutically relevant compounds. For instance, kinetic resolution of N-Boc-piperidine-2-ethanol through enzyme-mediated processes has led to the gram-scale availability of enantiomeric N-Boc alcohols, useful for the preparation of piperidine alkaloids like sedamine and allosedamine (Angoli et al., 2003).
4. Role in Synthesis of Amino Acids and Alkaloids (R)-N-Boc-piperidine-2-methanol derivatives have been crucial in the synthesis of complex structures like amino acids and alkaloids. For example, they have been used in the highly enantioselective catalytic dynamic resolution processes to synthesize various 2-substituted piperidines, which are vital intermediates for synthesizing compounds like pipecolic acid derivatives and ropivacaine (Beng & Gawley, 2010).
5. Crystallography and Molecular Structure Studies The derivatives of (R)-N-Boc-piperidine-2-methanol have been extensively studied for their crystal structures, showcasing their significance in understanding molecular conformation and interactions. For example, studies on compounds like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have provided insights into the crystalline structures and the conformation of the piperidine ring, contributing to the field of X-ray crystallography (Prasad et al., 2008).
properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAGFCBNDBBFZ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928623 | |
Record name | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-piperidine-2-methanol | |
CAS RN |
134441-61-5 | |
Record name | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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